molecular formula C32H32N2O7 B13813623 N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester

N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester

Cat. No.: B13813623
M. Wt: 556.6 g/mol
InChI Key: UKTLGTYFLJWNLA-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester is a compound commonly used in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is often utilized as a protecting group in solid-phase peptide synthesis. The compound is known for its stability under acidic conditions and its ability to be removed under mild basic conditions, making it a valuable tool in the synthesis of complex peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester typically involves the reaction of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester undergoes several types of reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide at room temperature.

    Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide in dichloromethane.

    Hydrolysis: Water or aqueous buffer solutions.

Major Products Formed

Scientific Research Applications

N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of tyrosine during the synthesis process, preventing unwanted side reactions. The protecting group can be removed under mild basic conditions, allowing for the selective deprotection and subsequent coupling of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester is unique due to its specific structure, which includes a tert-butyl group on the tyrosine residue. This provides additional stability and protection during peptide synthesis, making it particularly useful for synthesizing peptides with sensitive or reactive side chains .

Properties

Molecular Formula

C32H32N2O7

Molecular Weight

556.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-butoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C32H32N2O7/c1-2-3-18-39-22-14-12-21(13-15-22)19-28(31(37)41-34-29(35)16-17-30(34)36)33-32(38)40-20-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27-28H,2-3,16-20H2,1H3,(H,33,38)/t28-/m0/s1

InChI Key

UKTLGTYFLJWNLA-NDEPHWFRSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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